molecular formula C20H22N2O3S2 B11656010 (E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

Cat. No.: B11656010
M. Wt: 402.5 g/mol
InChI Key: JXXWKKXISQUARZ-UHFFFAOYSA-N
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Description

N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE: is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and a cyclohexyloxy group attached to a methanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of benzenesulfonyl chloride, phenylamine, and cyclohexyloxy methanethioamide under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is unique due to its combination of functional groups, which provides it with distinct reactivity and interaction profiles. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

O-cyclohexyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)21-20(26)25-17-12-6-2-7-13-17/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2,(H,21,22,26)

InChI Key

JXXWKKXISQUARZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)OC(=S)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)OC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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